molecular formula C19H19BrN4O B6075271 2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide

Cat. No.: B6075271
M. Wt: 399.3 g/mol
InChI Key: TWXZFUILQIXFST-WSDLNYQXSA-N
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Description

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide is a complex organic compound that features a brominated aniline group and an indole moiety

Properties

IUPAC Name

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c1-2-17(23-15-9-7-14(20)8-10-15)19(25)24-22-12-13-11-21-18-6-4-3-5-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXZFUILQIXFST-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide typically involves the following steps:

    Formation of the Brominated Aniline Intermediate: This step involves the bromination of aniline to form 4-bromoaniline.

    Condensation Reaction: The 4-bromoaniline is then reacted with an indole derivative under specific conditions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the aniline group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The brominated aniline group and the indole moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide is unique due to its specific combination of a brominated aniline group and an indole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

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